molecular formula C10H12N2O2S B12874089 Ethyl 2,4-dimethyl-5-thiocyanato-1H-pyrrole-3-carboxylate CAS No. 806632-20-2

Ethyl 2,4-dimethyl-5-thiocyanato-1H-pyrrole-3-carboxylate

Cat. No.: B12874089
CAS No.: 806632-20-2
M. Wt: 224.28 g/mol
InChI Key: GQTGUULHARVESU-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethyl-5-thiocyanato-1H-pyrrole-3-carboxylate is a heterocyclic compound that belongs to the pyrrole family This compound is characterized by the presence of a thiocyanate group at the 5-position of the pyrrole ring and an ethyl ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-dimethyl-5-thiocyanato-1H-pyrrole-3-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocyanate group to an amine or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocyanate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

Ethyl 2,4-dimethyl-5-thiocyanato-1H-pyrrole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2,4-dimethyl-5-thiocyanato-1H-pyrrole-3-carboxylate involves its interaction with molecular targets through the thiocyanate group. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyrrole ring can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Uniqueness: Ethyl 2,4-dimethyl-5-thiocyanato-1H-pyrrole-3-carboxylate is unique due to the presence of the thiocyanate group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for designing inhibitors and other bioactive molecules.

Properties

CAS No.

806632-20-2

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

ethyl 2,4-dimethyl-5-thiocyanato-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C10H12N2O2S/c1-4-14-10(13)8-6(2)9(15-5-11)12-7(8)3/h12H,4H2,1-3H3

InChI Key

GQTGUULHARVESU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)SC#N)C

Origin of Product

United States

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